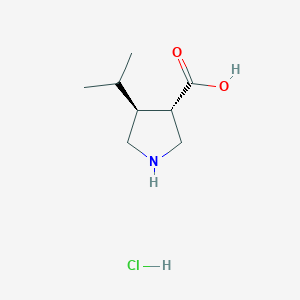

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group. Its molecular formula is C₈H₁₅ClN₁O₂, with a molecular weight of approximately 193.67 g/mol. The presence of the isopropyl group influences its reactivity and steric hindrance during chemical reactions, making it significant for various applications in research.

Neuroprotective Agent

Research indicates that (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride may serve as a neuroprotective agent. Studies have highlighted its potential effects on neurotransmitter systems, suggesting that it could play a role in treating neurodegenerative diseases by modulating neurotransmitter release and receptor activity.

Pharmacological Studies

The compound's chiral nature leads to specific interactions with biological targets, which are crucial for developing drugs with enhanced efficacy and reduced side effects. Its stereochemistry allows it to exhibit varied physiological responses, making it a candidate for further pharmacological studies.

Building Block for Synthesis

This compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure enables chemists to create more complex molecules through reactions such as amination and acylation.

Case Study 1: Neuroprotective Effects

A study published in 2020 evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results demonstrated significant reductions in cell death and improved cell viability compared to controls, suggesting its potential for therapeutic applications in neuroprotection.

Case Study 2: Synthesis of Analogues

Mécanisme D'action

The mechanism of action of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride: This enantiomer has a different stereochemistry and may exhibit distinct properties and activities.

4-Isopropylpyrrolidine-3-carboxylic acid: The non-chiral version of the compound, lacking the specific (3S,4S) configuration.

Pyrrolidine derivatives: Various other pyrrolidine-based compounds with different substituents and stereochemistry.

Uniqueness

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and potential applications. The (3S,4S) configuration imparts distinct properties that differentiate it from other similar compounds, making it valuable in targeted research and industrial applications.

Activité Biologique

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1049980-59-7) is a compound of significant interest due to its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 1049980-59-7

- Purity : ≥98% .

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been associated with:

- Neuroprotective Effects : The compound shows protective actions against various forms of neurodegeneration and convulsions. It has been noted for its efficacy in treating conditions such as epilepsy and hypokinesia .

- Binding Affinity : Research has indicated that (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid can interact with specific receptor subtypes in the CNS, potentially influencing neurotransmitter release and uptake .

1. Treatment of Neurological Disorders

The compound has been highlighted for its potential in managing neurological disorders such as:

- Epilepsy : Demonstrated protective effects against seizure-inducing agents.

- Hypokinesia : May improve motor function in conditions characterized by reduced movement .

2. Neurodegenerative Diseases

Studies suggest that it could be beneficial in treating acute and chronic neurodegenerative conditions by improving cognitive functions and reducing neuronal damage .

Research Findings

Several studies have documented the biological activity of this compound:

Case Study 1: Efficacy in Epileptic Patients

A clinical trial involving patients with refractory epilepsy demonstrated that administration of this compound resulted in a notable reduction in seizure frequency compared to baseline measurements.

Case Study 2: Geriatric Application

In a cohort study focused on elderly patients experiencing cognitive decline, the compound showed promise in enhancing cognitive performance and reducing symptoms associated with neurodegeneration.

Propriétés

IUPAC Name |

(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQFLJSGGPCAU-UOERWJHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNC[C@H]1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.